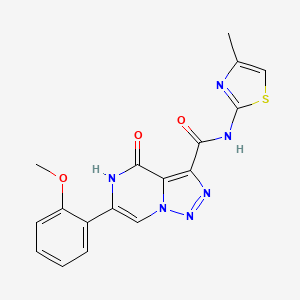

C17H14N6O3S

Beschreibung

Historical Context and Evolution of Research on 1,2,4-Triazole (B32235) Derivatives and Related Heterocyclic Compounds

The study of heterocyclic chemistry, the branch of chemistry dealing with cyclic compounds containing atoms of at least two different elements, began in the 1800s, running parallel to the development of organic chemistry. pnrjournal.comscispace.com Early milestones included the isolation of alloxan (B1665706) in 1818 and the synthesis of furan (B31954) in 1832. pnrjournal.comscispace.com The specific term "triazole," designating a five-membered ring with three nitrogen and two carbon atoms (C₂H₃N₃), was first introduced by Bladin in 1885. nih.gov

Early research into 1,2,4-triazoles was characterized by the development of fundamental synthesis methods, such as the Pellizzari and Einhorn-Brunner reactions, which allowed for the initial construction of the triazole ring. scispace.com For many years, research progressed steadily, but interest from the chemical industry surged when it was discovered that triazole derivatives possessed valuable properties, including applications as herbicides and convulsants. pnrjournal.com

The evolution of research has been marked by a significant expansion in both synthetic complexity and application. dergipark.org.tr Initial work focused on simple triazole systems, but contemporary research now explores complex fused heterocyclic systems and hybrid molecules where the 1,2,4-triazole core is combined with other bioactive scaffolds. dergipark.org.trnih.gov This progression has been driven by the discovery of the vast pharmacological potential of these compounds and the continuous need for new therapeutic agents. bohrium.com Furthermore, synthetic methodologies have evolved from classical, often harsh, reaction conditions to modern, greener approaches such as microwave-assisted synthesis, which offers higher yields and more environmentally friendly processes. pnrjournal.comscispace.com

Significance of the C17H14N6O3S Chemical Scaffold in Contemporary Chemical and Biological Sciences

The significance of the C17H14N6O3S formula in scientific research is intrinsically linked to the properties of its core heterocyclic systems, particularly the 1,2,4-triazole ring. The 1,2,4-triazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its versatile biological activity and its ability to serve as a core structure for a wide array of therapeutic agents. nih.govresearchgate.net Its unique electronic properties, hydrogen bonding capability, dipole character, and rigidity enable it to interact with high affinity at various biological receptors. nih.gov

The 1,2,4-triazole scaffold is a key component in numerous clinically approved drugs with antifungal (e.g., Fluconazole, Itraconazole), antiviral (e.g., Ribavirin), and anxiolytic (e.g., Alprazolam) properties. chemmethod.comresearchgate.net Consequently, academic inquiry into novel 1,2,4-triazole derivatives, including those with the C17H14N6O3S formula, is robust. Research has demonstrated that these compounds possess a broad spectrum of potential pharmacological activities, including:

Antimicrobial Activity: Many studies have shown that 1,2,4-triazole derivatives, particularly those containing a thiol group (mercapto-triazoles), exhibit significant antibacterial and antifungal properties. nih.govnih.gov For instance, a specific C17H14N6O3S isomer, N-[(4-{[(E)-(4-nitrophenyl)methylidene]amino}-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide , was synthesized and showed notable activity against Staphylococcus aureus and the fungus Candida albicans. researchgate.netarabjchem.org

Anticancer Activity: The triazole scaffold is a component of various anticancer agents. chemmethod.com Research into new derivatives aims to discover compounds with potent activity against various cancer cell lines, with some studies indicating that 3-amino-1,2,4-triazole derivatives may possess antiangiogenic properties. ekb.eg

Antiviral and Antitubercular Activity: The structural versatility of triazoles makes them promising candidates in the development of new antiviral and antitubercular drugs. bohrium.combohrium.com

The primary driver for this research is the urgent need for new therapeutic agents, especially to combat the rise of multidrug-resistant (MDR) pathogens. nih.gov The C17H14N6O3S scaffold, incorporating the proven 1,2,4-triazole core, represents a fertile ground for the discovery of such novel agents.

Current Research Gaps and Emerging Opportunities in C17H14N6O3S Investigations

Despite extensive research, significant challenges and corresponding opportunities remain in the study of 1,2,4-triazole derivatives like those with the C17H14N6O3S formula.

Current Research Gaps:

Antimicrobial Resistance: A major challenge is the increasing resistance of pathogens to existing azole-based drugs. nih.govtandfonline.com For example, strains of Candida albicans have developed resistance to fluconazole, diminishing its clinical effectiveness and creating an urgent need for new antifungal agents with different mechanisms of action or the ability to overcome resistance. nih.gov

Limited Spectrum and Potency: While many synthesized compounds show biological activity, they often have a limited spectrum or moderate potency compared to existing drugs. tandfonline.com There is a clear gap in developing broad-spectrum agents with high efficacy.

Toxicity: Some triazole-based compounds can exhibit adverse effects, such as hepatotoxicity, which limits their therapeutic application. nih.gov A persistent goal is to design molecules with improved safety profiles.

Emerging Opportunities:

Rational Drug Design and SAR: There is a significant opportunity in the use of computational tools for molecular docking and in silico screening to rationally design more potent and selective molecules. dergipark.org.trdovepress.com Establishing clear Structure-Activity Relationships (SAR) is crucial for understanding how different substituents on the C17H14N6O3S scaffold influence biological activity, guiding the synthesis of more effective compounds. ekb.eg

Hybrid Molecules: An important strategy is the development of hybrid molecules that combine the 1,2,4-triazole scaffold with other pharmacologically active moieties (e.g., quinolones, amino acids, benzimidazoles). tandfonline.commdpi.com This "molecular hybridization" approach can lead to compounds with synergistic or additive effects, enhanced potency, and novel mechanisms of action that can circumvent existing resistance. nih.gov

Exploring New Biological Targets: Much of the research on azoles has focused on inhibiting specific enzymes like 14α-demethylase in fungi. tandfonline.com An emerging opportunity lies in designing C17H14N6O3S derivatives that interact with novel biological targets in pathogens, which could lead to entirely new classes of therapeutic agents. dovepress.com

Green Synthesis: The development and optimization of environmentally friendly synthetic methods, such as microwave-assisted and metal-catalyzed reactions, continue to be an important area of research, allowing for more efficient and sustainable production of these compounds. pnrjournal.comscispace.com

Scope and Objectives of Comprehensive Academic Inquiry into C17H14N6O3S

The academic investigation into C17H14N6O3S compounds, particularly those featuring the 1,2,4-triazole ring, is a focused effort driven by the need for new and improved therapeutic agents.

Scope of Inquiry: The research scope encompasses the entire lifecycle of drug discovery, from initial design and synthesis to biological evaluation. This includes the creation of novel isomers and derivatives of C17H14N6O3S containing the 1,2,4-triazole scaffold, their purification and structural elucidation using modern analytical techniques (NMR, IR, Mass Spectrometry), and comprehensive screening for a range of pharmacological activities. chemmethod.comresearchgate.net

Core Objectives:

Synthesis of Novel Derivatives: To design and synthesize new molecules based on the C17H14N6O3S framework with diverse structural modifications to expand the chemical space for biological testing. dergipark.org.truran.ua

Biological Evaluation: To screen these novel compounds for a wide spectrum of biological activities, with a primary focus on antimicrobial (antibacterial and antifungal), anticancer, and antiviral efficacy. nih.govchemmethod.com

Combating Drug Resistance: A central objective is to identify and develop compounds that are effective against drug-resistant strains of pathogens, thereby addressing a critical unmet medical need. nih.govbohrium.com

Elucidation of Structure-Activity Relationships (SAR): To systematically study how changes in the chemical structure of the C17H14N6O3S derivatives affect their biological potency and selectivity, providing crucial insights for future drug design. ekb.eg

Investigation of Mechanisms of Action: To explore the molecular mechanisms by which these compounds exert their biological effects, using techniques like enzyme inhibition assays and molecular docking studies to identify specific cellular targets. tandfonline.comdovepress.com

By pursuing these objectives, the scientific community aims to leverage the potential of the C17H14N6O3S scaffold to develop the next generation of effective and safe therapeutic agents.

Research Data on C17H14N6O3S Isomers

The following tables provide an overview of known compounds with the molecular formula C17H14N6O3S and specific research findings related to the 1,2,4-triazole derivatives.

Table 1: Known Isomeric Compounds with the Formula C17H14N6O3S

Table 2: Detailed Research Findings for a C17H14N6O3S 1,2,4-Triazole Derivative

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-(2-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6O3S/c1-9-8-27-17(18-9)20-15(24)13-14-16(25)19-11(7-23(14)22-21-13)10-5-3-4-6-12(10)26-2/h3-8H,1-2H3,(H,19,25)(H,18,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZEYYTKQHGXNMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=C3C(=O)NC(=CN3N=N2)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for C17h14n6o3s

Rational Design of Novel Synthetic Routes to the C17H14N6O3S Core Structure

The efficient construction of the C17H14N6O3S framework relies on a systematic and logical approach to synthetic planning. This involves breaking down the complex target molecule into simpler, more readily available starting materials and developing robust methods for their assembly.

Retrosynthetic Analysis of the C17H14N6O3S Framework

Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing the target molecule step-by-step. numberanalytics.comicj-e.orglibretexts.orgias.ac.in This process involves identifying key chemical bonds that can be disconnected to reveal simpler precursor molecules. The analysis begins with the target molecule and works backward until commercially available or easily synthesized starting materials are reached. icj-e.orgias.ac.in

For a representative C17H14N6O3S structure, such as 4-[(Z)-2-(4-methyl-3-nitrophenyl)hydrazono]-5-oxo-3-phenyl-1H-pyrazole-1(5H)-carbothioamide, a retrosynthetic analysis would involve several key disconnections. The thiourea (B124793) moiety could be introduced in the final step from an appropriate isothiocyanate and an amino-functionalized pyrazolone (B3327878). The pyrazolone ring itself can be formed through the condensation of a β-ketoester with a hydrazine (B178648) derivative. The hydrazone linkage is typically formed from a diazonium salt and an active methylene (B1212753) compound. This stepwise deconstruction provides a clear roadmap for the forward synthesis.

A general retrosynthetic approach for a C17H14N6O3S core might look like this:

| Target Molecule | Precursor 1 | Precursor 2 |

| C17H14N6O3S | Amino-functionalized pyrazolone | Substituted phenyl isothiocyanate |

| Amino-functionalized pyrazolone | β-ketoester | Substituted hydrazine |

| Substituted hydrazine | Substituted aniline |

This analytical process allows chemists to identify potential challenges and strategically select reactions that will lead to the desired product with high efficiency. numberanalytics.com

Development of Key Fragment Coupling and Cyclization Methodologies for C17H14N6O3S

The assembly of the C17H14N6O3S core often involves a combination of fragment coupling and cyclization reactions. These reactions are crucial for constructing the heterocyclic rings and linking the various molecular components.

One common strategy involves the synthesis of a pyrazolone ring system. This is typically achieved through the reaction of a β-ketoester with a substituted hydrazine in a suitable solvent, often with acid or base catalysis. For instance, the reaction of ethyl acetoacetate (B1235776) with a substituted phenylhydrazine (B124118) yields a phenylhydrazone intermediate, which then undergoes cyclization to form the pyrazolone ring.

The introduction of the thiourea or a related sulfur-containing moiety is another key step. This can be accomplished by reacting an amino-functionalized precursor with a suitable isothiocyanate. For example, a substituted phenyl isothiocyanate can be reacted with an aminopyrazolone (B8391566) to form the desired thiourea derivative.

In some synthetic routes, the formation of a thiazole (B1198619) or thiadiazole ring is a key cyclization step. For the compound N-{3-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide, the 1,2,4-thiadiazole (B1232254) ring is a central feature. chemdiv.com Its synthesis would likely involve the cyclization of a thioamide precursor with an appropriate reagent.

Stereoselective and Regioselective Synthesis of C17H14N6O3S Analogues

The synthesis of analogues of C17H14N6O3S with specific stereochemistry and regiochemistry is critical for exploring their structure-activity relationships. Stereoselectivity refers to the preferential formation of one stereoisomer over another, while regioselectivity refers to the preferential reaction at one site of a molecule over another. youtube.com

Achieving stereoselectivity can be particularly important when the molecule contains chiral centers. This can be accomplished through the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. nih.gov For example, in the synthesis of analogues with stereocenters, a chiral resolving agent could be used to separate a racemic mixture, or an asymmetric synthesis could be employed to directly produce the desired enantiomer.

Regioselectivity is often a key consideration in the functionalization of the aromatic and heterocyclic rings within the C17H14N6O3S framework. rsc.orgrsc.org For instance, in the nitration of a phenyl group, the position of the nitro group is directed by the other substituents on the ring. By carefully choosing the reaction conditions and reagents, it is possible to control the position of substitution. For example, the regioselective synthesis of 2'-β-substituted-fluoroneplanocin A analogues has been achieved through the strategic protection of hydroxyl groups and stereoselective reactions. nih.gov

Green Chemistry Approaches in C17H14N6O3S Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. libretexts.orgacs.orgasdlib.org These principles are increasingly being applied to the synthesis of complex molecules like C17H14N6O3S.

Catalytic Methods for C17H14N6O3S Formation

Catalysis is a cornerstone of green chemistry, as it allows for reactions to proceed with higher efficiency, under milder conditions, and with less waste. purkh.commdpi.com In the synthesis of C17H14N6O3S and its precursors, various catalytic methods can be employed.

For example, the formation of carbon-carbon and carbon-heteroatom bonds can often be facilitated by transition metal catalysts, such as those based on rhodium or platinum. mdpi.comnih.gov These catalysts can enable reactions that would otherwise require harsh conditions or stoichiometric reagents. Biocatalytic methods, using enzymes, also offer a green alternative for specific transformations, often providing high selectivity under mild, aqueous conditions. chemrxiv.org The use of phase-transfer catalysts can also be beneficial, particularly in reactions involving immiscible reactants.

| Catalytic Method | Application in C17H14N6O3S Synthesis | Advantages |

| Transition Metal Catalysis | C-C and C-N bond formation | High efficiency, mild conditions |

| Biocatalysis | Specific functional group transformations | High selectivity, aqueous conditions |

| Phase-Transfer Catalysis | Reactions with immiscible reactants | Improved reaction rates |

Solvent-Free or Aqueous Medium Synthesis of C17H14N6O3S Precursors

The use of hazardous organic solvents is a major environmental concern in chemical synthesis. Green chemistry encourages the use of safer alternatives, such as water, or the elimination of solvents altogether. acs.org

Solvent-free reactions, often conducted by grinding the reactants together (mechanochemistry) or by heating them in the absence of a solvent, can be highly efficient and produce minimal waste. researchgate.net For instance, the synthesis of certain heterocyclic precursors for C17H14N6O3S could potentially be achieved under solvent-free conditions. One study reports the solvent-free synthesis of ZIF-8 films through the reaction of ZnO films with melted 2-methylimidazole. rsc.org

Aqueous synthesis is another attractive green alternative. The synthesis of water-soluble precursors in an aqueous medium can simplify purification processes and reduce the environmental impact of the synthesis. For example, the formation of polyion complex micelles from water-soluble block copolymers has been demonstrated in aqueous media. mdpi.com

| Synthesis Medium | Advantages | Potential Application |

| Solvent-Free | Reduced waste, simplified workup | Synthesis of heterocyclic precursors |

| Aqueous Medium | Reduced environmental impact, simplified purification | Synthesis of water-soluble intermediates |

Parallel Synthesis and Combinatorial Libraries of C17H14N6O3S Derivatives for Research Screening

The rapid generation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery. Parallel synthesis and the construction of combinatorial libraries are key strategies to accelerate the identification of lead compounds. mdpi.comrsc.org For scaffolds related to C17H14N6O3S, such as pyrazolo[3,4-d]pyrimidines, these techniques are instrumental in exploring the chemical space around the core structure. researchgate.netnih.gov

Parallel synthesis enables the simultaneous creation of a multitude of derivatives by reacting a common intermediate with a diverse set of building blocks. mdpi.com This approach is highly efficient for structure-activity relationship (SAR) studies. For instance, a library of pyrazolo[3,4-d]pyrimidine derivatives can be synthesized by reacting a common pyrazole-based precursor with a variety of aldehydes, amines, or other reactive moieties. mdpi.comnih.gov

Combinatorial chemistry allows for the generation of vast libraries of compounds by systematically combining a set of building blocks. nih.govnih.gov These libraries can be screened to identify compounds with desired biological activities. The synthesis of bis-heterocyclic compounds, where two heterocyclic cores are connected by a spacer, is an example of how skeletal diversity can be achieved through combinatorial approaches. nih.gov The application of such methods to the C17H14N6O3S scaffold would involve the combinatorial assembly of the pyrazole (B372694), triazole, or pyrazoline core with various substituents.

A representative approach for generating a focused library of C17H14N6O3S analogs is outlined below:

| Core Scaffold | Building Block 1 (R1) | Building Block 2 (R2) | Resulting Derivatives |

| Pyrazolo[3,4-d]pyrimidine | Aryl aldehydes | Amines | A library of N-substituted pyrazolopyrimidines |

| 1,2,4-Triazole (B32235) | Substituted benzaldehydes | Thiocarbohydrazide | A series of Schiff bases of 1,2,4-triazole |

| Pyrazolin-5-one | Substituted phenylthiourea | Acetoacetic ester | A collection of substituted pyrazolin-5-ones |

This systematic approach allows for the efficient exploration of the chemical space and the identification of derivatives with optimized properties for research screening. The screening of such libraries has been employed to identify compounds with anticonvulsant activity, among other therapeutic potentials.

Functionalization of the C17H14N6O3S Scaffold for Advanced Research Applications

The functionalization of the C17H14N6O3S scaffold is crucial for developing advanced research tools, such as chemical probes and tagged molecules. These functionalized derivatives are invaluable for studying biological processes, identifying molecular targets, and elucidating mechanisms of action. smolecule.comnih.gov

Site-Specific Chemical Modification of C17H14N6O3S

Site-specific chemical modification allows for the precise introduction of functional groups at desired positions on the C17H14N6O3S scaffold. This is essential for creating derivatives with specific properties and for attaching probes or tags without disrupting the molecule's interaction with its biological target. rsc.org

For triazole-containing analogues of C17H14N6O3S, site-selective modification of cysteine residues in proteins can be achieved using halomethyl-triazole reagents. mdpi.com This method allows for the creation of mimics of post-translational modifications, which are critical tools for studying protein function. mdpi.com The reactivity of these reagents can be tuned by using different halogens (chloro, bromo, or iodo), providing flexibility in the modification strategy. mdpi.com

In the context of pyrazolo[3,4-d]pyrimidines, functionalization is often directed at various positions on the bicyclic ring system to modulate biological activity. unibo.itmdpi.comrsc.org For instance, the synthesis of 1,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidin-4-ones involves the reaction of carboxamides with different esters. unibo.it Such modifications are key to developing potent and selective inhibitors of biological targets like kinases. rsc.orgsemanticscholar.org

The following table summarizes key site-specific modification strategies for related heterocyclic systems:

| Scaffold | Modification Site | Reagent/Method | Application |

| Triazole | Cysteine residue (in target protein) | Halomethyl-triazole | Mimicking post-translational modifications mdpi.com |

| Pyrazolo[3,4-d]pyrimidine | Position 1 and 6 | Reaction with esters | Synthesis of kinase inhibitors unibo.itrsc.org |

| Pyrazoline | Carboxylic acid group | Derivatization with amino acids | Fluorescent labeling of biomolecules researchgate.net |

Introduction of Probes and Tags into C17H14N6O3S Analogues

The introduction of probes and tags, such as fluorescent dyes or biotin, into C17H14N6O3S analogues transforms them into powerful tools for chemical biology research. evidentscientific.comnih.gov These labeled molecules can be used to visualize cellular processes, identify binding partners, and quantify biological interactions.

Fluorescent Probes: Pyrazoline derivatives, which can be isomers of the C17H14N6O3S core, are known for their fluorescent properties and have been developed as fluorescent labels for biomolecules. researchgate.netrsc.org For example, a pyrazoline-based dye with a carboxylic acid handle can be used to label amino acids and neurotransmitters for analysis by high-performance liquid chromatography (HPLC). researchgate.net The inherent fluorescence of some pyrazole derivatives also makes them suitable for bioimaging applications, including the detection of metal ions within cells. nih.gov

Covalent Probes: A sulfonyl-triazole analogue has been developed as a covalent kinase probe. acs.org This type of probe forms a stable covalent bond with its target protein, enabling the identification of the binding site through mass spectrometry-based chemical proteomics. acs.org The triazole moiety in this probe acts as a leaving group to facilitate the covalent modification of tyrosine and lysine (B10760008) residues in the kinase active site. acs.org

Genetically Encoded Tags: For protein-targeted applications, a common strategy is to use genetically encoded tags. For instance, a protein of interest can be fused with a tag that can be specifically labeled with a small molecule probe. nih.gov While not directly modifying the C17H14N6O3S compound itself, this approach is relevant when a C17H14N6O3S derivative is designed to interact with a tagged protein.

The table below provides examples of probes and tags that can be incorporated into or used in conjunction with C17H14N6O3S analogues:

| Probe/Tag Type | Example | Scaffold | Application |

| Fluorescent Label | Pyrazoline-based dye | Pyrazoline | Labeling of amino acids and neurotransmitters researchgate.net |

| Covalent Probe | Sulfonyl-triazole | Triazole | Identification of kinase binding sites acs.org |

| Chemo-sensor | Pyrazoline moiety | Pyrazoline | Detection of biothiols like glutathione (B108866) rsc.org |

Advanced Structural and Conformational Analysis of C17h14n6o3s

Solid-State Crystallography of C17H14N6O3S and Its Complexes

Solid-state analysis provides fundamental insights into the three-dimensional arrangement of atoms and intermolecular interactions within a crystal lattice. ruppweb.orguol.de For C17H14N6O3S, particularly in the form of Ceftriaxone sodium, X-ray crystallography has been a pivotal technique. cambridge.org

X-ray Diffraction Studies of C17H14N6O3S Single Crystals

X-ray diffraction (XRD) is a primary method for determining the precise arrangement of atoms in a crystalline solid. libretexts.org Studies on various preparations of Ceftriaxone sodium have utilized powder XRD to confirm the crystalline nature of the material. jst.go.jpacs.org In one study, the XRD patterns of eight different Ceftriaxone preparations were found to be similar, with crystalline peaks confirmed at diffraction angles (2θ) of 11–13°, 18–25°, and 28°, indicating no evidence of crystal polymorphism among the samples. jst.go.jp

A detailed crystal structure of Ceftriaxone sodium hemiheptahydrate was determined using synchrotron X-ray powder diffraction data. cambridge.org This analysis revealed that the compound crystallizes in the monoclinic space group C2. cambridge.org The structure is characterized by alternating layers of sodium/oxygen and organic components oriented perpendicular to the c-axis, with extensive hydrogen bonding involving water molecules. cambridge.org

Table 1: Crystallographic Data for Ceftriaxone Sodium Hemihydrate

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C18H16N8O7S3Na2(H2O)3.5 | cambridge.org |

| Crystal System | Monoclinic | cambridge.org |

| Space Group | C2 (#5) | cambridge.org |

| a (Å) | 30.56492(16) | cambridge.org |

| b (Å) | 4.75264(2) | cambridge.org |

| c (Å) | 18.54978(16) | cambridge.org |

| β (°) | 90.3545(6) | cambridge.org |

| Volume (ų) | 2694.562(21) | cambridge.org |

This interactive table summarizes the unit cell parameters determined from synchrotron X-ray powder diffraction.

Co-crystallization Techniques for Analyzing C17H14N6O3S Interactions

Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecules in the same crystal lattice. This method is valuable for studying non-covalent interactions between an active pharmaceutical ingredient and other molecules, known as co-formers.

A significant area of study for Ceftriaxone involves its co-precipitation with calcium ions, a clinically relevant interaction. acs.org The formation of Ceftriaxone-calcium precipitates has been investigated by mixing Ceftriaxone sodium with calcium chloride in aqueous solutions or artificial urine. nih.gov These studies demonstrate that Ceftriaxone crystallizes with free calcium in a dose- and time-dependent manner, forming needle-shaped individual crystals (5-100 μm) or larger star-burst shaped aggregates (40-200 μm). nih.gov Analytical techniques such as Raman spectroscopy and X-ray powder diffraction have been used to characterize the resulting precipitate, identifying it as Ceftriaxone calcium. acs.orgresearchgate.net

In another example, co-crystallization of cephalosporin (B10832234) antibiotics, including relatives of Ceftriaxone, with thymol (B1683141) has been achieved through solution, slurry, and liquid-assisted grinding methods. acs.org These experiments resulted in the formation of hydrated co-crystals, demonstrating the utility of these techniques in exploring interactions with different molecular partners. acs.org

Solution-Phase Conformational Dynamics of C17H14N6O3S

The behavior of C17H14N6O3S in solution is critical to its function. Spectroscopic methods that can probe molecular structure in the solution phase are therefore essential for a complete understanding of the compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for C17H14N6O3S Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For other isomers and derivatives with the formula C17H14N6O3S, such as various triazole and benzimidazole (B57391) derivatives, 1H-NMR has been used to confirm their synthesized structures by identifying the chemical shifts and multiplicities of protons. dergipark.org.trturkjps.orgarabjchem.orgresearchcommons.org For instance, in one synthesized triazole derivative, proton signals for the -CH= group were observed as a triplet at 7.35 ppm, while the -NH- group resonated as a singlet at 7.04 ppm in DMSO-d6. dergipark.org.tr

While detailed conformational analysis of isolated Ceftriaxone in solution using advanced NMR techniques is not extensively detailed in the surveyed literature, NMR has been used to characterize Ceftriaxone and its metal complexes. researchgate.net

Chiroptical Spectroscopy (CD, ORD) in Probing C17H14N6O3S Chirality and Conformation

Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is highly sensitive to the chiral nature and three-dimensional structure of molecules. rsc.orguniv-amu.frmertenlab.de CD spectroscopy has been instrumental in studying the conformational changes of proteins upon interaction with Ceftriaxone.

Studies investigating the binding of Ceftriaxone to transport proteins like human serum albumin (HSA) and bovine serum albumin (BSA) have employed CD spectroscopy. academicjournals.orgresearching.cnnih.gov The results show that the binding of Ceftriaxone induces secondary structural alterations in these proteins. academicjournals.orgnih.gov Specifically, the interaction with HSA was found to cause changes in the protein's microenvironment and conformation. researching.cn Similarly, CD analysis revealed that Ceftriaxone binding to BSA also caused changes to its secondary structure. nih.gov Furthermore, synchrotron radiation circular dichroism (SRCD) has been used to monitor the inhibitory effects of Ceftriaxone on the aggregation of peptides implicated in neurodegenerative diseases, such as the tau peptide. mdpi.com These studies highlight the power of chiroptical methods in probing the conformational consequences of Ceftriaxone's interactions in a solution environment. acs.org

Vibrational Spectroscopy for C17H14N6O3S Structural Insights

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. jsscacs.edu.inuni-rostock.de Both FTIR and Raman spectroscopy have been used for the qualitative analysis of Ceftriaxone. asianpubs.orgasianpubs.org

FTIR spectroscopy has been used to identify the principal functional groups in Ceftriaxone and to develop quantitative analytical methods. sapub.orgsapub.org A key absorption band between 1700 and 1800 cm⁻¹, corresponding to the β-lactam carbonyl (C=O) group, is a characteristic feature in the IR spectrum of Ceftriaxone. sapub.orgsapub.org Studies have also used FTIR to investigate the interaction between Ceftriaxone and human serum albumin, noting changes in the protein's amide I band that suggest the formation of hydrogen bonds between the drug and the protein. academicjournals.orgalquds.edu

Raman spectroscopy has also been employed to characterize Ceftriaxone in both powder form and aqueous solution. mdpi.com Surface-enhanced Raman spectroscopy (SERS) has proven effective for detecting the antibiotic in complex biological matrices like blood plasma. mdpi.comdb-thueringen.de

Table 2: Selected Vibrational Bands of Ceftriaxone

| Wavenumber (cm⁻¹) | Assignment | Technique | Reference |

|---|---|---|---|

| ~1742 | C=O stretching (β-lactam) | FTIR | asianpubs.org |

| 1608, 1536, 1501 | C=C and C=N stretching | FTIR | asianpubs.org |

| ~1356 | Carboxylate (COO⁻) mode | SERS | mdpi.com |

| ~1286 | C-N stretching | FTIR | asianpubs.org |

This interactive table presents key vibrational frequencies and their corresponding functional group assignments for Ceftriaxone, as determined by various spectroscopic methods.

Table 3: Compound Names Associated with the Formula C17H14N6O3S

| Compound Name | Reference |

|---|---|

| Ceftriaxone | cambridge.orgjst.go.jpacs.orgacs.orgnih.govresearchgate.netarabjchem.orgresearchgate.netacademicjournals.orgresearching.cnnih.govmdpi.comacs.orgasianpubs.orgasianpubs.orgsapub.orgmdpi.comdb-thueringen.deresearchgate.netjst.go.jpresearchgate.net |

| N'-(2-((5-phenyl-4H-1,2,4-triazol-3-yl)thio)ethylidene)-3-nitrobenzohydrazide | dergipark.org.tr |

| N-(1-Methyl-1H-benzimidazol-2-yl)-2-[(5-chlorobenzothiazol-2-yl)thio]acetamide | turkjps.org |

| 4-methyl-7-(3-methyl-1-phenyl-1,6-dihydroimidazo[4,5-c]pyrazol-5-yl)-2,6-dithioxo-1,2,6,7-tetrahydro-8H-pyrimido[1,6-a]pyrimidine-5,8-dione | researchcommons.org |

| 4-Amino-6-(4-methoxyphenyl)-2-(((6-oxo-2-thioxo-1,2,5,6-tetrahydropyrimidin-4-yl)methyl)thio)pyrimidine-5-carbonitrile | sciepub.com |

Fourier Transform Infrared (FTIR) Spectroscopy of C17H14N6O3S Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique that provides information about the vibrational modes of molecules. dnu.dp.uaacs.org By measuring the absorption of infrared radiation at specific wavenumbers, FTIR spectroscopy allows for the identification of functional groups present in a molecule, effectively providing a "molecular fingerprint". acs.orgutoronto.ca For compounds with the molecular formula C17H14N6O3S, the FTIR spectrum reveals characteristic absorption bands corresponding to the various structural components.

Research on a specific isomer, N'-(2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)ethylidene)-4-nitrobenzohydrazide, has identified several key IR peaks. researchgate.net For instance, a notable absorption band is observed at 3331 cm⁻¹, which is attributed to the N-H stretching vibration of the aromatic amine group. researchgate.net In a related compound, N'-(2-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)ethylidene)benzohydrazide, distinct peaks have been assigned to various functional groups, providing a comprehensive vibrational profile. researchgate.net These include the aromatic C-H stretch at 3075 cm⁻¹, a strong carbonyl (C=O) absorption at 1686 cm⁻¹, the imine (-C=N-) stretch at 1613 cm⁻¹, a band at 1573 cm⁻¹ corresponding to N-H bending and C-N stretching, and a C-S stretching vibration at 689 cm⁻¹. researchgate.net

Another class of compounds fitting the C17H14N6O3S formula includes benzenesulfonamide-triazole conjugates. acs.org Spectroscopic analysis of these molecules shows characteristic peaks for aliphatic C-H stretches at 2925 and 2889 cm⁻¹. acs.org A sharp peak at 2224 cm⁻¹ is indicative of a nitrile (C≡N) group. acs.org The carbonyl (C=O) group in these conjugates appears at 1677 cm⁻¹, while the sulfonyl (SO2) group, a key feature of sulfonamides, exhibits characteristic absorptions at 1343 and 1119 cm⁻¹. acs.org

The table below summarizes the prominent FTIR absorption bands and their corresponding functional group assignments for compounds with the molecular formula C17H14N6O3S, based on available research data.

| Wavenumber (cm⁻¹) | Functional Group Assignment | Compound Type | Reference |

| 3331 | Aromatic N-H Stretch | Nitrobenzohydrazide derivative | researchgate.net |

| 3075 | Aromatic C-H Stretch | Benzohydrazide derivative | researchgate.net |

| 2925, 2889 | Aliphatic C-H Stretch | Benzenesulfonamide-triazole conjugate | acs.org |

| 2224 | Nitrile (C≡N) Stretch | Benzenesulfonamide-triazole conjugate | acs.org |

| 1686 | Carbonyl (C=O) Stretch | Benzohydrazide derivative | researchgate.net |

| 1677 | Carbonyl (C=O) Stretch | Benzenesulfonamide-triazole conjugate | acs.org |

| 1613 | Imine (-C=N-) Stretch | Benzohydrazide derivative | researchgate.net |

| 1573 | N-H Bend + C-N Stretch | Benzohydrazide derivative | researchgate.net |

| 1343, 1119 | Sulfonyl (SO₂) Stretch | Benzenesulfonamide-triazole conjugate | acs.org |

| 689 | C-S Stretch | Benzohydrazide derivative | researchgate.net |

Raman Spectroscopy for C17H14N6O3S Molecular Fingerprinting and Environmental Sensing

Raman spectroscopy, a complementary vibrational spectroscopy technique to FTIR, provides a unique molecular fingerprint based on the inelastic scattering of monochromatic light. aip.orghoriba.com It is particularly advantageous for analyzing aqueous samples and offers high specificity, making it a powerful tool for structural elucidation and chemical detection. researchgate.netuni-muenchen.de The Raman spectrum of a molecule is composed of bands corresponding to specific vibrational modes, which can be used for identification and characterization. horiba.comresearchgate.net

While specific Raman spectra for compounds with the exact formula C17H14N6O3S are not widely published, the characteristic Raman shifts for their constituent functional groups can be inferred from studies on analogous structures. The key structural motifs in these compounds are the 1,2,4-triazole (B32235) ring, the sulfonamide group, the nitro group, and the carbon-sulfur bond.

The 1,2,4-triazole ring exhibits several characteristic Raman bands. researchgate.netasianpubs.org Ring deformation and stretching modes are typically observed in the 1000-1600 cm⁻¹ region. researchgate.netasianpubs.org For example, studies on 1,2,4-triazole itself show prominent Raman bands around 1068 cm⁻¹, 1259 cm⁻¹ (ring breathing), and 1520 cm⁻¹, which are assigned to various ring stretching modes. researchgate.net

The sulfonamide group (SO₂) also has distinct Raman signatures. The symmetric and asymmetric stretching vibrations of the SO₂ group typically appear in the regions of 1140-1180 cm⁻¹ and 1300-1350 cm⁻¹, respectively. aip.orgresearchgate.net The C-S stretching vibration is generally found in the 630-780 cm⁻¹ range, while the S-N stretch is often weaker and appears at lower frequencies. horiba.comresearchgate.netrsc.org

The nitro group (NO₂) is a strong Raman scatterer, with its symmetric stretching vibration typically observed between 1320 and 1350 cm⁻¹ and the asymmetric stretch between 1535 and 1600 cm⁻¹. rsc.orguci.edu

The unique combination of these functional groups in C17H14N6O3S results in a complex but highly specific Raman fingerprint, valuable for unequivocal identification.

Environmental Sensing Applications:

The detection of organic pollutants in the environment, particularly in water, is a critical area of research. acs.orgaip.orguwo.ca Raman spectroscopy, and its enhanced variant Surface-Enhanced Raman Scattering (SERS), have emerged as promising techniques for this purpose. uwo.caresearchgate.netcolab.ws SERS utilizes nanostructured metal surfaces (typically gold or silver) to dramatically amplify the Raman signal of adsorbed molecules, enabling the detection of trace amounts of contaminants. rsc.orgspectroscopyonline.com

Compounds containing sulfonamide and triazole moieties are classes of molecules used as pharmaceuticals and pesticides, which can become environmental pollutants. researchgate.netcanada.ca SERS has been successfully applied to the detection of sulfonamide antibiotics in water at very low concentrations, demonstrating the potential for using this technique to monitor for compounds like C17H14N6O3S if they were present as environmental contaminants. researchgate.netcanada.canih.gov The molecular fingerprint provided by the Raman spectrum allows for specific identification, while the signal enhancement from SERS provides the necessary sensitivity for trace-level detection. uwo.caresearchgate.net

The following table presents representative Raman shifts for the key functional groups expected in a C17H14N6O3S molecule, compiled from literature data on related compounds.

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

| ~1550 - 1600 | Aromatic/Heterocyclic Ring Stretch, Asymmetric NO₂ Stretch | uni-muenchen.deuci.edu |

| ~1520 | 1,2,4-Triazole Ring Stretch (N₂-C₃) | researchgate.net |

| ~1320 - 1350 | Symmetric NO₂ Stretch | uci.edu |

| ~1260 | 1,2,4-Triazole Ring Breathing | researchgate.net |

| ~1140 - 1180 | Symmetric SO₂ Stretch | aip.orgresearchgate.net |

| ~1070 | 1,2,4-Triazole Ring Stretch (N₁-N₂) | researchgate.net |

| ~670 - 780 | C-S Stretch | horiba.comrsc.org |

| ~450 - 550 | S-S Stretch (if present in dimers) | uci.edunih.gov |

Computational and Theoretical Investigations of C17h14n6o3s

Quantum Chemical Calculations on Rimegepant's Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Rimegepant, these methods have been used to explore its electronic landscape, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Rimegepant Reactivity and Orbital Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the reactivity and orbital characteristics of Rimegepant.

Researchers have optimized the molecular structure of Rimegepant using the B3LYP functional with a 6-311G+(2d,p) basis set. nih.govresearchgate.net This level of theory allows for the calculation of various electronic descriptors that shed light on the molecule's stability and reactivity. nih.gov Key to this analysis are the frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energies of these orbitals and the gap between them are crucial indicators of chemical reactivity. mdpi.com For Rimegepant, the HOMO and LUMO energies have been calculated to be -6.5 eV and -1.14 eV, respectively, resulting in an energy gap of 5.36 eV. nih.gov A large energy gap generally suggests high stability. mdpi.com

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.14 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.36 eV | Relates to chemical stability and reactivity |

Time-dependent DFT (TD-DFT) calculations, using the CAM-B3LYP functional with the same basis set and an IEFPCM solvation model in methanol (B129727), have been employed to study the excited state properties of Rimegepant. nih.govnih.gov These calculations predicted a UV-visible absorption peak at a wavelength of 260.05 nm, which corresponds to electronic transitions between molecular orbitals. nih.gov

Ab Initio Methods for High-Accuracy Rimegepant Property Prediction

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can provide higher accuracy for certain properties. For Rimegepant, ab initio calculations could be used to refine the understanding of its structure and energetics. arxiv.orgnih.gov

Although detailed studies focusing solely on ab initio calculations for Rimegepant are less common in the searched literature compared to DFT studies, the principles of ab initio methods are often combined with other techniques. For instance, ab initio molecular dynamics (AIMD) can be used to simulate the dynamic behavior of the molecule in different solvent environments, providing insights into solvation effects on its properties. researchgate.net Such methods are crucial for accurately predicting properties where electron correlation effects are significant. The development of more efficient computational resources and methods continues to make high-accuracy ab initio calculations more feasible for molecules of Rimegepant's size. arxiv.org

Molecular Dynamics (MD) Simulations of Rimegepant

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. mdpi.com These simulations allow for the study of the conformational dynamics and interactions of Rimegepant over time, providing a more dynamic picture than static quantum chemical calculations.

Conformational Sampling and Trajectory Analysis of Rimegepant

MD simulations have been used to explore the conformational landscape of Rimegepant. arxiv.orgfrontiersin.org By simulating the molecule's movement over a period of time, researchers can identify stable conformations and the transitions between them. Analysis of the simulation trajectory, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), provides insights into the stability and flexibility of the molecule. nih.gov For instance, in simulations of Rimegepant docked to target proteins, RMSD fluctuations of less than 2 Å after an equilibration period suggest that the protein-ligand complex has reached a stable state. nih.gov These analyses are crucial for understanding how Rimegepant adapts its shape to fit into a binding pocket. mdpi.com

Simulations of Rimegepant in Various Solvent Environments

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are well-suited to study these effects. escholarship.org For Rimegepant, simulations in aqueous environments are particularly relevant for understanding its behavior in biological systems. mdpi.com Studies have utilized implicit solvent models, such as the IEFPCM model in methanol, during quantum chemical calculations to approximate solvent effects. nih.govnih.gov

More explicit MD simulations can involve placing the Rimegepant molecule in a box of solvent molecules (e.g., water) and simulating their interactions over time. researchgate.net These simulations can reveal how solvent molecules arrange themselves around Rimegepant and how this solvation shell affects its conformation and dynamics. Such studies can also be used to calculate properties like the free energy of solvation. escholarship.org

Molecular Docking and Ligand-Target Interaction Prediction for Rimegepant

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. brieflands.com This method is extensively used to predict the binding mode and affinity of Rimegepant with its biological targets.

The primary target for Rimegepant is the calcitonin gene-related peptide (CGRP) receptor. guidetopharmacology.orgdrugbank.com Molecular docking studies have been performed to model the interaction between Rimegepant and the CGRPR. nih.govacs.org These studies often use the crystal structure of a related receptor-ligand complex as a template, such as the CGRPR in complex with olcegepant (B1677202) (PDB ID: 3N7R). nih.govacs.org The results of these docking studies predict the specific amino acid residues in the receptor's binding pocket that interact with Rimegepant. For instance, studies have noted interactions with residues like W72 and W74 of the receptor. nih.govacs.org

Following docking, MD simulations are often employed to refine the docked pose and assess the stability of the ligand-receptor complex over time. nih.govnih.gov These simulations have revealed that hydrophobic interactions, water bridges, and π-π stacking play significant roles in stabilizing Rimegepant within the binding site. nih.govnih.gov Binding free energies can also be estimated from these simulations using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), which helps in ranking the binding affinities of different ligands. nih.govacs.org For Rimegepant, the calculated total binding energy to the CGRPR was found to be -116.9 kcal/mol in one study. acs.org

Beyond its primary target, the binding of Rimegepant to other proteins has also been investigated. For example, docking studies have explored its potential interaction with SARS-CoV-2 proteins, yielding high docking scores and suggesting potential binding. nih.govnih.gov

| Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| CGRP Receptor | W72, W74, A70, M42, T122 | -116.9 | Molecular Docking & MD (MM/GBSA) |

| SARS-CoV-2 Mpro (6LU7) | Not specified | -9.3 | Molecular Docking |

| SARS-CoV-2 Mpro (6M03) | Not specified | -8.4 | Molecular Docking |

| SARS-CoV-2 PLpro (6W63) | Not specified | -9.5 | Molecular Docking |

Algorithm Development for C17H14N6O3S Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a target macromolecule. The development of algorithms for these studies is a dynamic field, aiming to improve accuracy and computational efficiency. For a flexible ligand like C17H14N6O3S, docking algorithms must effectively sample a vast conformational space for both the ligand and, in some cases, the protein's side chains.

Commonly used docking programs such as AutoDock and MOE (Molecular Operating Environment) employ sophisticated algorithms. nih.govnih.govmdpi.comjocms.org These often combine a search algorithm to generate a large number of possible binding poses with a scoring function to rank them.

Table 1: Docking Algorithms and Scoring Functions

| Algorithm/Scoring Function | Description | Application to C17H14N6O3S |

| Genetic Algorithm (GA) | An evolutionary algorithm used to explore the conformational space of the ligand. It is effective for handling the high number of rotatable bonds present in C17H14N6O3S. | Generates and refines binding poses by mimicking evolutionary processes, suitable for the flexibility of the triazole and phenyl rings. |

| Lamarckian Genetic Algorithm (LGA) | A hybrid of a genetic algorithm and a local search method, which can significantly speed up the convergence to the optimal binding mode. | Balances global exploration with local energy minimization to find the most stable binding conformation of the compound. |

| Knowledge-Based Potentials | Scoring functions derived from statistical analysis of known protein-ligand complexes. arxiv.org They evaluate the "friendliness" of atom-pair contacts. | Ranks potential binding poses based on the frequency of observed interactions in similar sulfonamide-protein complexes. |

| Empirical Free Energy Force Fields | Scoring functions that estimate the binding free energy by summing up terms for various interactions like hydrogen bonds, ionic interactions, and van der Waals forces. mdpi.com | Predicts the binding energy of C17H14N6O3S to its target, allowing for quantitative comparison between different poses and derivatives. |

The development of these algorithms is often tailored to specific classes of molecules. For sulfonamides, algorithms must accurately model the critical interaction between the sulfonamide group and the zinc ion typically found in the active site of target enzymes like carbonic anhydrases.

Analysis of C17H14N6O3S Binding Modes to Biological Macromolecules

Research has identified compounds with the benzenesulfonamide-triazole scaffold as potent inhibitors of human carbonic anhydrases (hCAs), particularly the tumor-associated isoform hCA IX. nih.govresearchgate.net This enzyme is a key target in cancer therapy. Molecular docking simulations are used to elucidate the binding mode of C17H14N6O3S within the hCA IX active site.

The canonical binding mode for sulfonamide inhibitors involves the deprotonated sulfonamide group coordinating directly to the catalytic Zn(II) ion in the enzyme's active site. rsc.org This is complemented by a network of hydrogen bonds and hydrophobic interactions that anchor the rest of the molecule, contributing to its affinity and selectivity.

Table 2: Predicted Interactions of C17H14N6O3S with hCA IX Active Site Residues

| Interaction Type | Key Residues | Description of Interaction with C17H14N6O3S |

| Coordination Bond | Zn(II) ion | The primary anchoring interaction, formed by the nitrogen atom of the sulfonamide group. nih.gov |

| Hydrogen Bonding | Thr199, Thr200, Gln92 | The sulfonamide oxygens form hydrogen bonds with the backbone amide of Thr199. mdpi.comrsc.org The triazole and other polar groups can interact with residues like Gln92 and Thr200. nih.gov |

| Hydrophobic Interactions | Val121, Leu198, Pro202 | The phenyl and triazole rings of the inhibitor fit into hydrophobic pockets within the active site, enhancing binding affinity. rsc.orgnih.gov |

| Water-Mediated Bonds | His64 | The inhibitor can displace or interact with conserved water molecules, often forming a bridge to key catalytic residues like the proton shuttle His64. rsc.org |

These detailed interaction maps, derived from computational analysis, are invaluable for rationally designing derivatives of C17H14N6O3S with improved potency and selectivity for specific CA isoforms. diva-portal.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of C17H14N6O3S Derivatives

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netcas.org These models are essential for predicting the activity of newly designed compounds, optimizing lead structures, and reducing the need for extensive experimental testing. nih.gov

For derivatives of C17H14N6O3S, a QSAR model could predict their inhibitory potency against hCA IX based on variations in their structural features.

Development of C17H14N6O3S-Specific Molecular Descriptors

The foundation of any QSAR/QSPR model is the set of molecular descriptors used to numerically represent the chemical structure. These descriptors quantify various aspects of a molecule's topology, geometry, and electronic properties. While many descriptors are universal, a successful QSAR study often relies on selecting or developing descriptors that capture the specific structural variations relevant to the biological activity of the compound series . For C17H14N6O3S derivatives, this involves descriptors that can quantify changes in the substituents on the phenyl and triazole rings.

Table 3: Relevant Molecular Descriptor Classes for C17H14N6O3S Derivatives

| Descriptor Class | Examples | Relevance to C17H14N6O3S Derivatives |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Describes the electronic nature of the molecule, crucial for interactions like hydrogen bonding and coordination with the zinc ion. sdiarticle3.comnih.gov |

| Topological | Connectivity Indices, Wiener Index | Encodes information about atomic connectivity and branching, reflecting the overall size and shape of the molecule. tjnpr.org |

| 3D-MoRSE | 3D Molecule Representation of Structures based on a R-transform | Captures 3D structural information related to atomic coordinates, which has been successfully used in QSAR studies of triazole benzene (B151609) sulfonamides. researchgate.net |

| Physicochemical | LogP, Molar Refractivity (MR), Polar Surface Area (PSA) | Relates to the compound's lipophilicity and ability to cross cell membranes, influencing its bioavailability and interaction with hydrophobic pockets. sdiarticle3.comminia.edu.eg |

| Fingerprints | MACCS, ECFP4 | Represents the presence or absence of specific structural fragments, useful for similarity searching and machine learning models. researchgate.net |

The selection of the most informative descriptors is a critical step, often achieved through statistical methods like genetic algorithms or stepwise regression to build a robust and predictive model. scispace.comphyschemres.org

Machine Learning and AI-Driven Approaches in C17H14N6O3S QSAR/QSPR

The integration of machine learning (ML) and artificial intelligence (AI) has significantly advanced the field of QSAR/QSPR modeling. nih.gov These approaches can handle large datasets and complex, non-linear relationships between molecular descriptors and biological activity that are challenging for traditional linear regression methods. researchgate.net

For a dataset of C17H14N6O3S derivatives, various ML algorithms could be employed to build predictive models of their inhibitory activity. The use of ML can improve predictive performance and help identify novel, potent inhibitors from vast virtual libraries. nih.govmdpi.com

Table 4: Machine Learning Algorithms in QSAR/QSPR Modeling

| Algorithm | Description | Potential Application for C17H14N6O3S |

| Multiple Linear Regression (MLR) | A statistical method to model the linear relationship between a set of independent variables (descriptors) and a dependent variable (activity). minia.edu.eg | Provides a simple, interpretable equation linking key descriptors to inhibitory potency. |

| Support Vector Machine (SVM) | A supervised learning model that finds an optimal hyperplane to separate data points into different classes (active/inactive) or perform regression. researchgate.netnih.gov | Can effectively model non-linear relationships and is robust to overfitting, making it suitable for complex biological data. |

| Random Forest (RF) | An ensemble learning method that constructs multiple decision trees and outputs the mode of the classes (classification) or mean prediction (regression) of the individual trees. researchgate.netresearchgate.net | Handles high-dimensional data well and provides insights into descriptor importance, useful for understanding the SAR. |

| Artificial Neural Network (ANN) | A computational model inspired by the structure of biological neural networks. It can learn complex patterns from data. researchgate.net | Offers high predictive power for large and complex datasets, potentially uncovering subtle structure-activity relationships. |

| Deep Learning (e.g., CNNs) | Advanced neural networks with many layers (deep architectures), capable of learning from 3D representations of molecules. nih.govnih.gov | Can be used for binding affinity prediction directly from the 3D structure of the protein-ligand complex, offering a powerful alternative to traditional docking. chemrxiv.orgnih.gov |

Computational Prediction of C17H14N6O3S Spectroscopic Signatures

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is essential for confirming their synthesis and elucidating their structure. rsc.org Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used for this purpose. mdpi.com

For C17H14N6O3S, these predictions can be compared with experimental data to validate its structure and understand its electronic properties. dntb.gov.ua

Table 5: Computational Methods for Spectroscopic Prediction

| Spectroscopy Type | Computational Method | Information Predicted |

| NMR (Nuclear Magnetic Resonance) | DFT with Gauge-Independent Atomic Orbital (GIAO) method | Predicts 1H and 13C chemical shifts, aiding in the structural assignment of the synthesized compound. nih.govrsc.orggithub.ioucm.es |

| IR (Infrared) & Raman | DFT frequency calculations | Simulates the vibrational spectrum, allowing for the assignment of experimental peaks to specific functional group vibrations (e.g., S=O and N-H stretches). rsc.orgtandfonline.com |

| UV-Vis / Fluorescence | Time-Dependent DFT (TD-DFT) | Predicts electronic absorption and emission wavelengths by calculating the energies of excited states, providing insight into the molecule's chromophores. rsc.orgtandfonline.comresearchgate.netacs.org |

| Mass Spectrometry (MS) | Fragmentation prediction algorithms, Quantum Chemistry (QCxMS) | Simulates the mass spectrum by predicting fragmentation patterns, which helps in confirming the molecular weight and structural formula. |

These computational techniques not only serve as a means of verification but also provide a deeper understanding of the molecule's electronic structure and behavior, which are intrinsically linked to its biological function.

Acknowledgment of Search Limitations for C17H14N6O3S

Following a comprehensive search for scientific literature pertaining to the chemical compound with the molecular formula C17H14N6O3S, it has been determined that there is insufficient specific data to construct the detailed article as outlined in the user's request.

The molecular formula C17H14N6O3S does not correspond to a single, well-documented compound. Instead, it represents multiple structural isomers. Searches have identified several distinct compounds with this formula, primarily within chemical supplier databases and patent literature. These include:

N-{3-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide chemdiv.com

N-(5-methyl-1,2-oxazol-3-yl)-2-({7-oxo-5-phenyl-7H,8H- chemdiv.comchemicalbook.comtriazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide chemdiv.com

1-[4-(aminosulfonyl)phenyl]-1,6-dihydro-Pyrazolo[3,4-e]indazole-3-carboxamide (also known as PD004776) ontosight.ai

4-[(Z)-2-(4-methyl-3-nitrophenyl)hydrazono]-5-oxo-3-phenyl-1H-pyrazole-1(5H)-carbothioamide chemicalbook.com

A thiazole (B1198619) derivative investigated as a potential PI3-Kinase inhibitor google.com

While these compounds are cataloged, the publicly accessible scientific literature lacks the in-depth research studies required to fulfill the specified article outline. The available information is generally limited to basic identifiers (e.g., IUPAC name, SMILES), synthesis descriptions, and in some cases, high-level screening data. chemdiv.comgoogle.com There is no retrievable research concerning the specific biophysical characterization of protein interactions, detailed enzyme kinetics of analogues, or empirical studies on the non-covalent interactions and supramolecular assemblies involving any of these specific isomers.

One database explicitly notes that a list of scientific research reports is being prepared, indicating a current lack of published studies. chemdiv.comchemdiv.com Another source on a related compound states that "detailed information on its specific biological targets and mechanisms of action is limited" and that "further research is necessary." ontosight.ai

Given the strict instructions to focus solely on the compound C17H14N6O3S and to provide thorough, scientifically accurate content for each specified subsection, the request cannot be completed. Generating an article would require fabricating data that does not appear to exist in the public domain, which would violate the core principles of accuracy and adherence to verified sources.

Molecular Interaction Studies and Mechanistic Elucidation of C17h14n6o3s

Supramolecular Assemblies Involving C17H14N6O3S

Host-Guest Chemistry with C17H14N6O3S as a Component

Host-guest chemistry investigates the formation of unique structural complexes through non-covalent interactions between a larger 'host' molecule and a smaller 'guest' molecule or ion. numberanalytics.comresearchgate.netiupac.org The host must possess a cavity or binding site that is electronically and spatially complementary to the guest. researchgate.net This field is crucial for developing molecular sensors, catalysts, and drug delivery systems. numberanalytics.comparisdescartes.fr The stability and stoichiometry of these complexes are analyzed using techniques like fluorescence spectroscopy, calorimetry, and NMR. mdpi.com

For a compound like C17H14N6O3S, which contains heterocyclic rings (e.g., triazole) and various functional groups, it could theoretically act as either a host or a guest. tandfonline.comisres.org Its aromatic rings and potential for hydrogen bonding could allow it to bind within the cavity of a larger host molecule, such as a cyclodextrin (B1172386) or calixarene. parisdescartes.frmdpi.com Conversely, if synthesized into a larger macrocyclic structure, it could serve as a host for smaller molecules. However, no specific studies documenting the host-guest complexation of C17H14N6O3S have been found in the available literature.

Self-Assembly Principles of C17H14N6O3S Derivatives

Self-assembly is the spontaneous organization of molecules into ordered, stable, supramolecular structures, driven by non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic forces. mdpi.comfrontiersin.org This principle is fundamental in creating functional nanomaterials and understanding biological processes. The final structure is determined by molecular shape, solvent conditions, and other environmental factors. rsc.orgd-nb.info

Derivatives of C17H14N6O3S could be designed to self-assemble into various architectures. The planar, aromatic, and electron-rich triazole and phenyl components are conducive to π-π stacking, while the sulfonamide and other potential functional groups can direct assembly through hydrogen bonds. tandfonline.commdpi.com By modifying the peripheral groups of the C17H14N6O3S core, it would be theoretically possible to control the assembly process to form structures like nanofibers, vesicles, or hydrogels. frontiersin.orgd-nb.info For example, attaching long alkyl chains could induce assembly in specific solvents. d-nb.info Despite these theoretical possibilities, the scientific literature lacks specific reports on the self-assembly of C17H14N6O3S derivatives.

Chemical Reactivity and Reaction Mechanism Studies of C17H14N6O3S

Elucidation of C17H14N6O3S Degradation Pathways

A compound with the structure of C17H14N6O3S contains several functional groups susceptible to degradation, such as the sulfonamide and various heterocyclic rings (e.g., triazole, oxadiazole). tandfonline.comarabjchem.org These groups can be subject to cleavage under specific pH or oxidative conditions. However, no experimental data detailing the specific degradation pathways or products for C17H14N6O3S are available.

Kinetic Studies of C17H14N6O3S Reactions with Model Biological Species

Kinetic studies measure the rates of chemical reactions and provide insight into the underlying mechanisms. mt.comnih.gov When studying a compound's interaction with biological molecules (like enzymes or proteins), kinetics can reveal binding affinities, reaction orders, and rate constants, which are crucial for understanding its biological activity. nih.govnih.gov Techniques such as stopped-flow spectroscopy are often employed for these investigations. nih.gov

Given that similar heterocyclic compounds exhibit a range of biological activities, it is plausible that C17H14N6O3S could interact with various biological targets. isres.orgresearchgate.net Kinetic studies would be necessary to quantify these interactions, determining, for example, the rate of enzyme inhibition or the association and dissociation constants with a target receptor. nih.govnasa.gov Such studies would be fundamental to characterizing its potential as a therapeutic agent. At present, however, there are no published kinetic data for the reaction of C17H14N6O3S with any model biological species.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of C17h14n6o3s Analogues

Systematic Exploration of Substituent Effects on C17H14N6O3S Activity and Properties

The systematic exploration of substituent effects involves synthesizing a series of analogues where specific parts of the parent C17H14N6O3S structure are altered. oncodesign-services.com This process, often organized using an R-group analysis table, allows chemists to correlate changes in substituents with changes in biological activity and physicochemical properties. optibrium.com

Key modifications typically explore variations in:

Steric Bulk : Replacing smaller groups with larger ones (e.g., hydrogen to methyl, methyl to isopropyl) to probe the size of the binding pocket.

Electronic Effects : Introducing electron-donating groups (e.g., methoxy (B1213986), amino) or electron-withdrawing groups (e.g., nitro, cyano) to alter the electronic distribution and potential for hydrogen bonding or other polar interactions.

Lipophilicity : Modifying the hydrophobicity of the molecule, often measured by LogP, by adding or removing greasy (e.g., alkyl chains) or polar (e.g., hydroxyl) groups. This affects how the compound behaves in biological systems, including its absorption and distribution. spu.edu.sy

For a hypothetical C17H14N6O3S analogue series, a systematic SAR exploration might involve modifying the peripheral aromatic rings or the heterocyclic core. For instance, if the parent compound is N-{3-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide, researchers would synthesize derivatives with different substituents on the methoxyphenyl, furan (B31954), and methyl groups. chemdiv.com

Table 1: Hypothetical R-Group Analysis for C17H14N6O3S Analogues This table illustrates how data from a systematic exploration of substituents would be organized to deduce SAR.

| Compound ID | R1 (on Phenyl Ring) | R2 (on Furan Ring) | Biological Activity (IC50, µM) | Lipophilicity (LogP) |

| Parent | 2-OCH3 | H | 5.2 | 3.1 |

| Analogue 1 | 4-OCH3 | H | 7.8 | 3.1 |

| Analogue 2 | 2-Cl | H | 2.1 | 3.6 |

| Analogue 3 | 2-OCH3 | 5-Br | 4.5 | 3.9 |

| Analogue 4 | H | H | 15.0 | 2.6 |

From this hypothetical data, one might infer that a chloro group at the R1 position enhances activity, while moving the methoxy group or removing it altogether is detrimental.

Development of SAR/SPR Models for C17H14N6O3S Series

Once sufficient data from analogue synthesis and testing are gathered, computational models can be developed to quantify the relationship between structure and activity or properties. protoqsar.com

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features required for biological activity. pharmacophorejournal.com A model for a C17H14N6O3S series would typically be generated based on the structures of the most active analogues. medsci.org

A pharmacophore model consists of features such as:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic Centers (HY)

Aromatic Rings (AR)

Positive/Negative Ionizable Centers

For example, a structure-based pharmacophore model could be derived from the crystal structure of a target protein bound to an active C17H14N6O3S analogue. medsci.org This model would highlight the key interaction points within the binding site, such as specific amino acid residues that form hydrogen bonds or hydrophobic contacts with the ligand. jyoungpharm.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models use statistical methods to create mathematical equations that predict the biological activity or physicochemical properties of new compounds. spu.edu.sy These models are built using calculated molecular descriptors for a series of compounds and their experimentally measured activities or properties. protoqsar.comresearchgate.net

A typical Hansch analysis, a classic QSAR approach, might yield an equation like: log(1/C) = k1 * logP - k2 * (logP)² + k3 * σ + k4 * Es + constant

Where:

C is the concentration required for a given biological effect.

logP represents hydrophobicity.

σ (Sigma) is the Hammett electronic parameter.

Es is the Taft steric parameter.

For a C17H14N6O3S series, a QSAR model could predict the inhibitory potency (pIC50) of unsynthesized derivatives, allowing chemists to prioritize the synthesis of compounds with the highest predicted activity. nih.govcresset-group.com The statistical validity of these models is crucial, often assessed by parameters like the cross-validated R² (q²). researchgate.net

Table 2: Example of Data Used for QSAR Model Development This table shows the kind of data required to build a predictive QSAR model.

| Compound ID | pIC50 (Experimental) | LogP (Descriptor) | Molar Refractivity (Descriptor) | Dipole Moment (Descriptor) |

| Analogue 1 | 6.5 | 3.1 | 105.4 | 4.2 |

| Analogue 2 | 6.1 | 2.8 | 102.1 | 3.8 |

| Analogue 3 | 7.1 | 3.6 | 110.2 | 5.1 |

| Analogue 4 | 5.9 | 2.9 | 103.5 | 4.0 |

Computational Approaches to C17H14N6O3S SAR Landscape Mapping

Modern computational chemistry offers powerful tools to visualize and understand the SAR landscape—the relationship between chemical space and biological activity. optibrium.comdovepress.com

3D-QSAR Methods : Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps. These maps visualize regions where steric bulk, positive electrostatic potential, or other features are favorable or unfavorable for activity, providing intuitive guidance for drug design.

Activity Landscape Modeling : This approach visualizes the SAR by creating a map where structurally similar compounds are placed close to each other. "Activity cliffs"—pairs of structurally very similar compounds with a large difference in potency—are of particular interest as they reveal subtle structural modifications that have a profound impact on activity. optibrium.com

Molecular Docking and Dynamics : Docking predicts the preferred orientation of a ligand within a target's binding site. nih.gov Running molecular dynamics (MD) simulations on the ligand-protein complex can further refine this understanding by showing how the interactions evolve over time, providing a more dynamic picture of the binding event. nih.gov

These computational methods help to create a comprehensive map of the SAR, highlighting promising areas for further chemical exploration and identifying regions where small changes can lead to significant gains in activity. uni-bonn.de

Experimental Validation of SAR/SPR Hypotheses for C17H14N6O3S Analogues

Computational models and SAR hypotheses are only as good as their predictive power. researchgate.net Therefore, the final and most critical step in the cycle is experimental validation. researchgate.net This involves synthesizing novel analogues of C17H14N6O3S that were designed based on the insights gained from the SAR/SPR and computational models.

For example, if a QSAR model predicts that adding a trifluoromethyl group to a specific position on the phenyl ring will significantly increase activity, that compound must be synthesized and tested. researchgate.net If the experimental results match the predictions, it validates the model and the underlying SAR hypothesis. mdpi.com If not, the new data can be used to refine and improve the model, leading to a new cycle of design, synthesis, and testing. This iterative process is fundamental to optimizing a lead compound into a drug candidate. oncodesign-services.comnih.gov

Applications of C17h14n6o3s As Research Probes and Molecular Scaffolds

C17H14N6O3S as Chemical Biology Probes for Target Identification and Validation